1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one
Description
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one is a substituted aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring with a chloromethyl (-CH₂Cl) group at the 2-position and a methoxy (-OCH₃) group at the 5-position.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChI Key |
GWKRHZZXEYKMMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one typically involves several steps. One common method includes the chloromethylation of 5-methoxyphenylpropan-1-one. This reaction is usually carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of catalysts can significantly reduce reaction times and improve the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating various chemical compounds.
Biology: Researchers study this compound for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical activities.
In biological systems, the compound may interact with cellular pathways, influencing processes such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Structural Analogues of Arylpropanones
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Chloromethyl vs. In contrast, the hydroxy group in the chalcone analog () facilitates intramolecular hydrogen bonding, stabilizing the planar propanone geometry .
- Methoxy Position : The 5-methoxy group in the target compound may sterically hinder para-substitution reactions compared to 4-methoxy derivatives (e.g., 4-Methoxy-2-pivaloylphenyl analog in ) .
- Amino vs. Non-Amino Derivatives: Cathinone analogs like 4-FMC () exhibit biological activity due to the 2-(methylamino) group, which interacts with neurotransmitter transporters. The absence of this group in the target compound likely eliminates such activity .
Crystallographic and Geometric Comparisons
The chalcone derivative in exhibits a planar propanone unit (r.m.s. deviation: 0.003 Å) and a syn-periplanar conformation between the two aromatic rings (dihedral angle: 5.93°). By contrast, the target compound’s chloromethyl group may introduce steric strain, altering dihedral angles or packing efficiency in crystalline states .
Biological Activity
1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one is an organic compound characterized by a chloromethyl group attached to a methoxy-substituted phenyl ring, linked to a propan-1-one moiety. This structural arrangement contributes to its diverse biological activities, particularly in medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound through various studies, including its potential as an enzyme inhibitor and its antimicrobial properties.
- Molecular Formula : C11H13ClO2
- Molecular Weight : Approximately 226.70 g/mol
- Structure : The presence of the chloromethyl and methoxy groups enhances the compound's reactivity and interaction with biological targets.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes. The chloromethyl group allows for covalent interactions with nucleophilic residues in enzymes, suggesting significant biological effects. This property positions it as a candidate for therapeutic applications, particularly in drug development aimed at enzyme inhibition.
- Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to the modulation of enzyme activity. Further research is needed to elucidate specific interactions and mechanisms within biological systems.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties against various human pathogens. For example, studies have shown activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria .
Antioxidant Activity
The compound's structural features may also contribute to its antioxidant properties. Similar compounds have demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Study 1: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes found that it could inhibit enzyme activity significantly. The study highlighted the importance of the chloromethyl group in facilitating these interactions, suggesting avenues for further exploration in drug design aimed at treating conditions related to enzyme dysregulation.
Study 2: Antimicrobial Testing
In another study, a series of related compounds were synthesized and tested for their antimicrobial efficacy. Results indicated that while some derivatives showed promising activity against Staphylococcus aureus, others were less effective, highlighting the need for structural optimization to enhance biological activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
